Cas no 326885-01-2 (N-cyclohexyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide)

N-cyclohexyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-cyclohexyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide
- Oprea1_521118
- Oprea1_232972
- F1018-0889
- 326885-01-2
- N-cyclohexyl-N-ethyl(2-oxochromen-3-yl)carboxamide
- AKOS000599007
- Z199471538
- SR-01000366516
- SR-01000366516-1
- BAS 02911873
- N-cyclohexyl-N-ethyl-2-oxochromene-3-carboxamide
-
- インチ: 1S/C18H21NO3/c1-2-19(14-9-4-3-5-10-14)17(20)15-12-13-8-6-7-11-16(13)22-18(15)21/h6-8,11-12,14H,2-5,9-10H2,1H3
- InChIKey: XHQZCLKELNZTHY-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(=O)OC2C=CC=CC=2C=1)N(CC)C1CCCCC1
計算された属性
- せいみつぶんしりょう: 299.15214353g/mol
- どういたいしつりょう: 299.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 465
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 46.6Ų
N-cyclohexyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1018-0889-2mg |
N-cyclohexyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide |
326885-01-2 | 90%+ | 2mg |
$59.0 | 2023-07-06 | |
Life Chemicals | F1018-0889-20μmol |
N-cyclohexyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide |
326885-01-2 | 90%+ | 20μl |
$79.0 | 2023-07-06 | |
Life Chemicals | F1018-0889-3mg |
N-cyclohexyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide |
326885-01-2 | 90%+ | 3mg |
$63.0 | 2023-07-06 | |
Life Chemicals | F1018-0889-30mg |
N-cyclohexyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide |
326885-01-2 | 90%+ | 30mg |
$119.0 | 2023-07-06 | |
Life Chemicals | F1018-0889-5μmol |
N-cyclohexyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide |
326885-01-2 | 90%+ | 5μl |
$63.0 | 2023-07-06 | |
Life Chemicals | F1018-0889-2μmol |
N-cyclohexyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide |
326885-01-2 | 90%+ | 2μl |
$57.0 | 2023-07-06 | |
Life Chemicals | F1018-0889-4mg |
N-cyclohexyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide |
326885-01-2 | 90%+ | 4mg |
$66.0 | 2023-07-06 | |
Life Chemicals | F1018-0889-10μmol |
N-cyclohexyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide |
326885-01-2 | 90%+ | 10μl |
$69.0 | 2023-07-06 | |
Life Chemicals | F1018-0889-15mg |
N-cyclohexyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide |
326885-01-2 | 90%+ | 15mg |
$89.0 | 2023-07-06 | |
Life Chemicals | F1018-0889-1mg |
N-cyclohexyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide |
326885-01-2 | 90%+ | 1mg |
$54.0 | 2023-07-06 |
N-cyclohexyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
N-cyclohexyl-N-ethyl-2-oxo-2H-chromene-3-carboxamideに関する追加情報
N-Cyclohexyl-N-Ethyl-2-Oxo-2H-Chromene-3-Carboxamide: A Comprehensive Overview
N-Cyclohexyl-N-Ethyl-2-Oxo-2H-Chromene-3-Carboxamide, also known by its CAS registry number CAS No. 326885-01-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of chromenes, which are aromatic heterocyclic compounds with a benzopyran structure. The presence of the cyclohexyl and ethyl groups in the molecule introduces unique steric and electronic properties, making it a valuable substrate for various chemical transformations and applications.
The synthesis of N-Cyclohexyl-N-Ethyl-2-Oxo-2H-Chromene-3-Carboxamide typically involves multi-step reactions, often starting from simpler precursors such as benzaldehyde or acetophenone derivatives. Recent advancements in catalytic methods, including the use of transition metal catalysts and microwave-assisted synthesis, have enabled more efficient and selective pathways for its preparation. These methods not only improve yield but also reduce reaction times, making the compound more accessible for large-scale production.
One of the most promising applications of this compound lies in its potential as a precursor for bioactive molecules. Researchers have explored its use in drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents. The chromene core is known to exhibit significant biological activity, and the substitution pattern on this core can be tailored to enhance specific pharmacological properties. For instance, studies have shown that derivatives of this compound can modulate key enzymes involved in inflammatory pathways, making them potential candidates for therapeutic intervention.
In addition to its biological applications, N-Cyclohexyl-N-Ethyl-2-Oxo-2H-Chromene-3-Carboxamide has also found utility in materials science. Its aromatic structure and functional groups make it suitable for incorporation into polymeric materials, where it can serve as a building block for advanced functional polymers. Recent research has focused on its use in creating stimuli-responsive materials that can undergo reversible structural changes in response to external stimuli such as light or temperature. These materials hold great promise for applications in sensors, actuators, and drug delivery systems.
The electronic properties of this compound have also been a subject of recent investigations. Computational studies using density functional theory (DFT) have provided insights into its electronic structure and reactivity. These studies have revealed that the molecule exhibits a high degree of conjugation due to the chromene ring system, which enhances its ability to absorb light in the visible spectrum. This property makes it a candidate for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Furthermore, the steric bulk introduced by the cyclohexyl group has been shown to influence the solubility and crystallinity of the compound. This has implications for its use in crystallization studies and as a model compound for understanding molecular packing in solids. Recent experiments have demonstrated that variations in steric hindrance can significantly affect the physical properties of crystals formed from this compound, providing valuable insights into crystal engineering principles.
In terms of environmental impact, there is growing interest in understanding the degradation pathways of N-Cyclohexyl-N-Ethyl-2-Oxo-2H-Chromene-3-Carboxamide. Researchers are exploring how this compound interacts with environmental conditions such as light, moisture, and microbial activity. These studies are crucial for assessing its potential long-term effects on ecosystems and developing strategies for safe disposal or recycling.
Looking ahead, the versatility of this compound suggests that it will continue to be a focal point for interdisciplinary research across multiple disciplines. Its unique combination of structural features makes it an ideal candidate for exploring new chemical reactions, designing novel materials, and developing innovative therapies. As our understanding of its properties deepens, so too will its range of applications expand.
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